N,N'-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine: is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Benzyl Groups: Benzylation is usually achieved by reacting the triazole intermediate with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring or the methylsulfonyl group, potentially leading to the formation of amine or sulfide derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives, sulfide derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. The presence of the methylsulfonyl group may enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl groups may facilitate binding to hydrophobic pockets within proteins, while the methylsulfonyl group can enhance solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine: Lacks the methylsulfonyl group, potentially affecting its solubility and bioavailability.
1-(Methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine: Lacks the benzyl groups, which may reduce its binding affinity to certain biological targets.
N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine derivatives: Various derivatives with different substituents on the benzyl groups or the triazole ring.
Uniqueness
The presence of both benzyl groups and the methylsulfonyl group in N,N’-dibenzyl-1-(methylsulfonyl)-1H-1,2,4-triazole-3,5-diamine makes it unique
Properties
IUPAC Name |
3-N,5-N-dibenzyl-1-methylsulfonyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-25(23,24)22-17(19-13-15-10-6-3-7-11-15)20-16(21-22)18-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPQEEIWDKZODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=NC(=N1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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